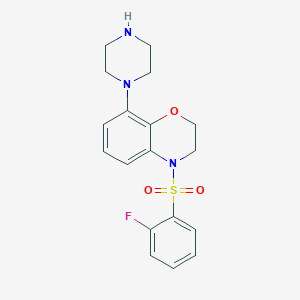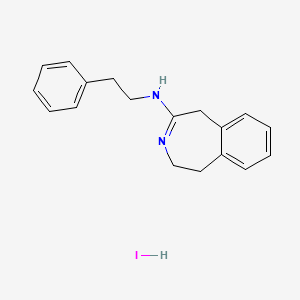
4,5-Dihydro-N-(2-phenylethyl)-1H-3-benzazepin-2-amine monohydriodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dihydro-N-(2-phenylethyl)-1H-3-benzazepin-2-amine monohydriodide is a complex organic compound with a unique structure that includes a benzazepine core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-N-(2-phenylethyl)-1H-3-benzazepin-2-amine monohydriodide typically involves multiple steps, starting from readily available precursors. The key steps often include:
Formation of the Benzazepine Core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Phenylethyl Group: This step usually involves nucleophilic substitution reactions.
Formation of the Amine Group: This can be done through reductive amination or other suitable methods.
Conversion to Monohydriodide Salt: This final step involves the reaction of the amine with hydroiodic acid to form the monohydriodide salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydro-N-(2-phenylethyl)-1H-3-benzazepin-2-amine monohydriodide can undergo various types of chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4,5-Dihydro-N-(2-phenylethyl)-1H-3-benzazepin-2-amine monohydriodide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of neurological disorders.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4,5-Dihydro-N-(2-phenylethyl)-1H-3-benzazepin-2-amine monohydriodide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydro-1H-3-benzazepin-2-amine: Lacks the phenylethyl group.
N-(2-phenylethyl)-1H-3-benzazepin-2-amine: Lacks the dihydro modification.
1H-3-benzazepin-2-amine: Lacks both the phenylethyl group and the dihydro modification.
Uniqueness
4,5-Dihydro-N-(2-phenylethyl)-1H-3-benzazepin-2-amine monohydriodide is unique due to the combination of the benzazepine core, the phenylethyl group, and the dihydro modification
Properties
CAS No. |
121771-79-7 |
|---|---|
Molecular Formula |
C18H21IN2 |
Molecular Weight |
392.3 g/mol |
IUPAC Name |
N-(2-phenylethyl)-2,5-dihydro-1H-3-benzazepin-4-amine;hydroiodide |
InChI |
InChI=1S/C18H20N2.HI/c1-2-6-15(7-3-1)10-12-19-18-14-17-9-5-4-8-16(17)11-13-20-18;/h1-9H,10-14H2,(H,19,20);1H |
InChI Key |
GIYGVKOUKURFKV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(CC2=CC=CC=C21)NCCC3=CC=CC=C3.I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



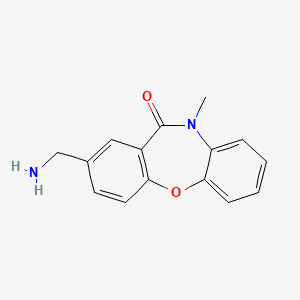

![2-[(3R)-4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-1-oxo-2,3-dihydrocyclopenta[b]indol-3-yl]acetic acid](/img/structure/B12783984.png)
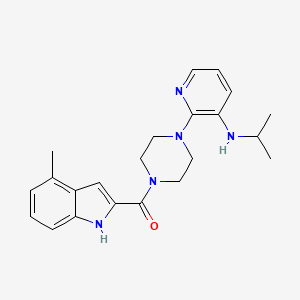

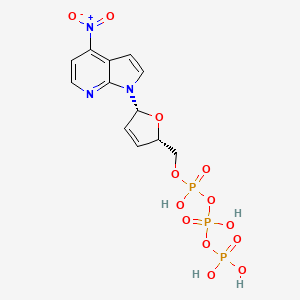

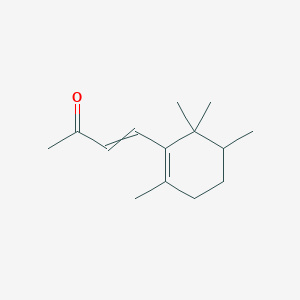
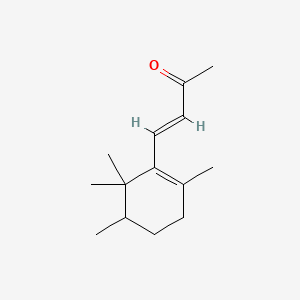
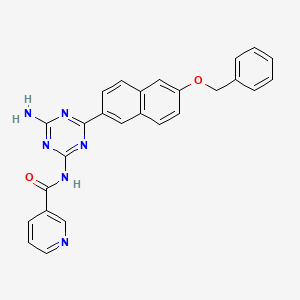
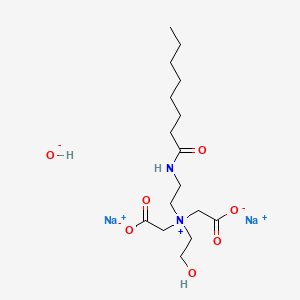
![3-[[2-[[3-[acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoyl]amino]acetyl]amino]-5-(2-acetyloxyethylcarbamoyl)-2,4,6-triiodobenzoic acid](/img/structure/B12784022.png)
